7-Bromobicyclo[2.2.1]heptane
Overview
Description
7-Bromobicyclo[2.2.1]heptane: C7H11Br . It is a brominated derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring with a bridgehead bromine atom. The compound is used in various chemical syntheses and research applications due to its reactivity and structural properties .
Scientific Research Applications
Chemistry:
7-Bromobicyclo[2.2.1]heptane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also investigated for its potential use in drug development due to its unique structural properties .
Industry:
The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 7-Bromobicyclo[22It’s known that this compound is used in the synthesis of other complex molecules , suggesting that it may interact with various biological targets depending on the specific derivative synthesized.
Mode of Action
The exact mode of action of 7-Bromobicyclo[22It’s known that the compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) interacts with the bromine atom in 7-Bromobicyclo[2.2.1]heptane, leading to the substitution of the bromine atom and the formation of a new molecule.
Biochemical Pathways
The specific biochemical pathways affected by 7-Bromobicyclo[22The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific nucleophile involved in the reaction .
Pharmacokinetics
The pharmacokinetic properties of 7-Bromobicyclo[22The compound’s physical properties, such as its boiling point of 75 °c/20 mmhg and density of 138 g/mL at 20 °C , may influence its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 7-Bromobicyclo[22It’s known that the compound is used in the synthesis of methyl norbornane-7-carboxylate , suggesting that it may have a role in the synthesis of this and potentially other similar compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in nucleophilic substitution reactions may be affected by the presence of different nucleophiles, the temperature, and the solvent used . Additionally, the compound’s stability may be influenced by factors such as temperature, light, and pH.
Biochemical Analysis
Biochemical Properties
7-Bromobicyclo[2.2.1]heptane plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, this compound has been used in the synthesis of methyl norbornane-7-carboxylate, indicating its utility in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modification of enzyme activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied to understand its potential applications in medicinal chemistry. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the activity of protein phosphatases, which are crucial for regulating cellular signaling pathways . These interactions can lead to changes in cellular responses, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit protein phosphatases by interacting with their active sites . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical studies. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a boiling point of 75°C at 27 kPa and a density of 1.38 g/cm³ at 20°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to cellular toxicity, affecting cell viability and function . Threshold effects have been identified, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical transformations. The compound has been used in the synthesis of methyl norbornane-7-carboxylate, highlighting its role in organic synthesis Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity and function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Studies have shown that this compound can accumulate in certain cellular compartments, affecting its localization and activity . These interactions are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions:
7-Bromobicyclo[2.2.1]heptane can be synthesized through the bromination of norbornane. The typical method involves the reaction of norbornane with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the bridgehead position .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromobicyclo[2.2.1]heptane undergoes nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to norbornane using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium tert-butoxide in tert-butanol, and amines in organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran, catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Comparison with Similar Compounds
Norbornane: The parent hydrocarbon of 7-Bromobicyclo[2.2.1]heptane, lacking the bromine atom.
2-Bromonorbornane: A brominated derivative with the bromine atom at a different position.
Norbornene: A related compound with a double bond in the bicyclic structure.
Uniqueness:
This compound is unique due to the presence of the bromine atom at the bridgehead position, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications where selective reactivity is required .
Properties
IUPAC Name |
7-bromobicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-5-1-2-6(7)4-3-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGPQZJYJWIBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340511 | |
Record name | 7-Bromobicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13237-88-2 | |
Record name | 7-Bromobicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromobicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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